molecular formula C17H11BrClNO2 B1285163 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid CAS No. 777876-90-1

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Cat. No.: B1285163
CAS No.: 777876-90-1
M. Wt: 376.6 g/mol
InChI Key: HNCJDXGTCZHGNP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming popular due to their efficiency and scalability. These reactors allow for precise control over reaction parameters and can lead to higher yields and better product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction can yield the corresponding amines.

Scientific Research Applications

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a potential candidate for drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylquinoline-4-carboxylic acid
  • 7-Chloro-8-methylquinoline-4-carboxylic acid
  • 3-Bromo-2-phenylquinoline

Uniqueness

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid is unique due to the presence of both bromine and chlorine substituents on the quinoline ring. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives. The presence of these halogens can also influence the compound’s solubility, stability, and overall pharmacokinetic properties.

Properties

IUPAC Name

2-(3-bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO2/c1-9-14(19)6-5-12-13(17(21)22)8-15(20-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCJDXGTCZHGNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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